Sodium 2,2-dimethoxyacetate
CAS No.:
Cat. No.: VC13779925
Molecular Formula: C4H7NaO4
Molecular Weight: 142.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7NaO4 |
|---|---|
| Molecular Weight | 142.09 g/mol |
| IUPAC Name | sodium;2,2-dimethoxyacetate |
| Standard InChI | InChI=1S/C4H8O4.Na/c1-7-4(8-2)3(5)6;/h4H,1-2H3,(H,5,6);/q;+1/p-1 |
| Standard InChI Key | MBJXAWBQTCUKTN-UHFFFAOYSA-M |
| SMILES | COC(C(=O)[O-])OC.[Na+] |
| Canonical SMILES | COC(C(=O)[O-])OC.[Na+] |
Introduction
Chemical Identity and Physicochemical Properties
Sodium 2,2-dimethoxyacetate is systematically named sodium 2,2-dimethoxyacetate under IUPAC nomenclature. Its canonical SMILES representation is COC(C(=O)[O-])OC.[Na+], reflecting the methoxy groups at the second carbon and the sodium-bound carboxylate moiety. The compound’s InChI key, MBJXAWBQTCUKTN-UHFFFAOYSA-M, provides a unique identifier for its stereochemical and structural configuration.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇NaO₄ | PubChem |
| Molecular Weight | 142.09 g/mol | PubChem |
| IUPAC Name | Sodium 2,2-dimethoxyacetate | PubChem |
| SMILES | COC(C(=O)[O-])OC.[Na+] | PubChem |
Synthesis and Industrial Production
The synthesis of sodium 2,2-dimethoxyacetate typically involves a two-step process:
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Esterification: 2,2-Dimethoxyacetic acid is reacted with methanol under acidic conditions to form the corresponding methyl ester.
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Neutralization: The ester intermediate is treated with sodium hydroxide, yielding the sodium salt through saponification.
Industrial-scale production optimizes this pathway using acid catalysts (e.g., sulfuric acid) to accelerate esterification, followed by crystallization or distillation for purification. The sodium ion enhances the compound’s solubility in polar solvents, facilitating its use in downstream applications.
Reactivity and Chemical Transformations
Sodium 2,2-dimethoxyacetate participates in three primary reaction types:
Oxidation
Exposure to oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the compound into carboxylic acids. For example, oxidation yields 2,2-dimethoxyacetic acid, reinstating the parent carboxylic acid structure.
Reduction
Reduction with agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) produces secondary alcohols. This transformation is critical for synthesizing chiral intermediates in pharmaceutical chemistry.
Nucleophilic Substitution
The carboxylate group acts as a leaving group, enabling substitution with nucleophiles like halides, amines, or thiols. This reactivity underpins its utility in creating derivatives for material science and drug discovery.
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor in synthesizing complex molecules, including heterocycles and polymers. Its sodium ion improves solubility in aqueous reactions, enabling homogeneous reaction conditions.
Biochemical Studies
In enzymology, sodium 2,2-dimethoxyacetate is used to probe metabolic pathways involving carboxylate intermediates. Its stability under physiological pH conditions makes it suitable for in vitro enzyme assays.
Industrial Chemistry
Industrially, it functions as an intermediate in producing specialty chemicals, such as surfactants and agrochemicals. The methoxy groups contribute to lipophilicity, enhancing compatibility with non-polar matrices.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| Methyl 2,2-dimethoxyacetate | Methyl ester group | Less polar; slower hydrolysis |
| Ethyl 2,2-dimethoxyacetate | Ethyl ester group | Enhanced lipid solubility |
| 2,2-Dimethoxyacetic acid | Free carboxylic acid | Higher acidity; prone to decarboxylation |
The sodium ion in sodium 2,2-dimethoxyacetate distinguishes it by conferring ionic character, which enhances aqueous solubility and alters electrophilic/nucleophilic behavior compared to ester or acid analogs.
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